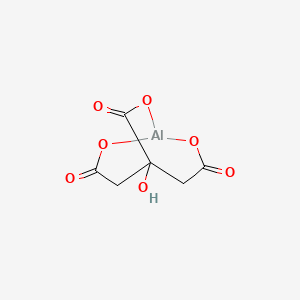
aluminum citrate, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum citrate, AldrichCPR, is a chemical compound with the empirical formula
C6H5AlO7
and a molecular weight of 216.08 g/mol . It is a white, crystalline salt known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly noted for its ability to form complexes and its role as a crosslinker in polymer chemistry .Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum citrate can be synthesized by reacting aluminum chloride hexahydrate with citric acid. The reaction typically involves dissolving aluminum chloride hexahydrate in water and then adding citric acid under controlled conditions to form the aluminum citrate complex .
Industrial Production Methods: In industrial settings, aluminum citrate is produced by mixing aluminum salts (such as aluminum chloride) with citric acid in aqueous solutions. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the crystalline aluminum citrate .
Chemical Reactions Analysis
Types of Reactions: Aluminum citrate undergoes various chemical reactions, including:
Complexation: Forms complexes with other metal ions.
Hydrolysis: Can hydrolyze in aqueous solutions, especially under acidic or basic conditions.
Precipitation: Forms precipitates with certain anions.
Common Reagents and Conditions:
Complexation: Often involves reagents like ammonium hydroxide or other metal salts.
Hydrolysis: Typically occurs in the presence of water and can be influenced by pH adjustments.
Precipitation: Commonly involves reagents like sodium hydroxide or other bases.
Major Products:
Complexation: Produces various metal-citrate complexes.
Hydrolysis: Results in the formation of aluminum hydroxide and citric acid.
Precipitation: Yields aluminum hydroxide precipitates.
Scientific Research Applications
Aluminum citrate has a wide range of applications in scientific research:
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its role in drug delivery systems and its potential therapeutic effects.
Industry: Utilized in the production of antiperspirants and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which aluminum citrate exerts its effects involves its ability to form complexes with various molecules. In biological systems, aluminum ions can replace calcium ions in calcium citrate, leading to various physiological effects. This replacement can influence cellular processes and has been studied for its potential impact on conditions like chronic renal failure and Alzheimer’s disease .
Comparison with Similar Compounds
Aluminum Acetate: Used in similar applications but differs in its chemical structure and properties.
Aluminum Hydroxide: Commonly used as an antacid and in vaccine formulations.
Aluminum Chloride: Used in industrial processes and as a catalyst in organic synthesis.
Uniqueness: Aluminum citrate is unique due to its ability to form stable complexes and its specific applications in polymer chemistry and medicine. Its role as a crosslinker and its potential therapeutic effects distinguish it from other aluminum compounds .
Properties
Molecular Formula |
C6H5AlO7 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
5-hydroxy-2,8,9-trioxa-1-aluminabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI Key |
ZUGAOYSWHHGDJY-UHFFFAOYSA-K |
Canonical SMILES |
C1C(=O)O[Al]2OC(=O)CC1(C(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















